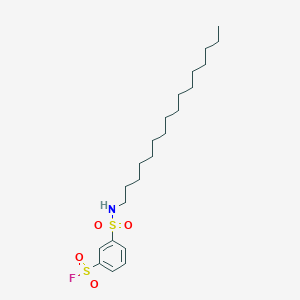

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

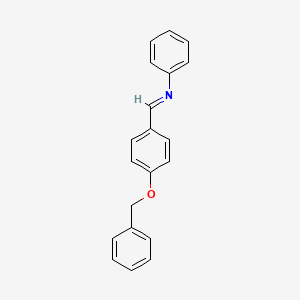

3-(Hexadecil-sulfamoil)-bencenosulfonil fluoruro es un compuesto orgánico fluorado conocido por sus propiedades químicas únicas y aplicaciones potenciales en diversos campos. La presencia de grupos sulfonilo y flúor en su estructura lo convierte en un compuesto valioso en química sintética, farmacéutica y ciencia de materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(Hexadecil-sulfamoil)-bencenosulfonil fluoruro típicamente implica la introducción del grupo sulfonil fluoruro en el anillo de benceno. Un método común es la fluoro-sulfonilación directa utilizando radicales fluoro-sulfonilo. Este enfoque es eficiente y conciso, lo que permite la formación del grupo sulfonil fluoruro en condiciones suaves .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar métodos escalables como el uso de gas fluoruro de sulfurílico u otros reactivos sólidos como FDIT y AISF. Estos reactivos actúan como sintones electrofílicos "FSO2+", facilitando la formación del grupo sulfonil fluoruro .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(Hexadecil-sulfamoil)-bencenosulfonil fluoruro sufre diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo sulfonil fluoruro puede ser sustituido por otros nucleófilos.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando su estructura química.

Hidrólisis: El grupo sulfonil fluoruro puede ser hidrolizado para formar ácidos sulfónicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y alcoholes para reacciones de sustitución, y agentes oxidantes o reductores para reacciones redox. Las condiciones para estas reacciones son típicamente suaves, asegurando la estabilidad del compuesto .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de sulfonamida, mientras que la hidrólisis puede producir ácidos sulfónicos .

Aplicaciones Científicas De Investigación

3-(Hexadecil-sulfamoil)-bencenosulfonil fluoruro tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Employed in the study of enzyme mechanisms and as a probe for biological systems.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.

Industria: Utilizado en la producción de materiales con propiedades químicas específicas, como polímeros fluorados

Mecanismo De Acción

El mecanismo por el cual 3-(Hexadecil-sulfamoil)-bencenosulfonil fluoruro ejerce sus efectos involucra la interacción del grupo sulfonil fluoruro con moléculas biológicas. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en enzimas y otras proteínas. Esta interacción puede inhibir la actividad enzimática, convirtiéndolo en una herramienta valiosa en la investigación bioquímica .

Comparación Con Compuestos Similares

Compuestos similares

Cloruros de sulfonilo: Similares en estructura pero con un átomo de cloro en lugar de flúor.

Sulfonamidas: Contienen un grupo sulfonilo unido a una amina.

Radicales fluoro-sulfonilo: Utilizados en la síntesis de sulfonil fluoruros.

Unicidad

3-(Hexadecil-sulfamoil)-bencenosulfonil fluoruro es único debido a la presencia tanto de una cadena alquílica larga como de un grupo sulfonil fluoruro. Esta combinación confiere propiedades químicas específicas, como un aumento de la lipofilia y la reactividad, lo que lo diferencia de otros compuestos que contienen sulfonilo .

Propiedades

Número CAS |

108045-24-5 |

|---|---|

Fórmula molecular |

C22H38FNO4S2 |

Peso molecular |

463.7 g/mol |

Nombre IUPAC |

3-(hexadecylsulfamoyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C22H38FNO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-30(27,28)22-18-16-17-21(20-22)29(23,25)26/h16-18,20,24H,2-15,19H2,1H3 |

Clave InChI |

VBBIYHGNXKQDEZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)

![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)

![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)

![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)